molecular formula C16H17ClN2O2S B12267178 1-(2-Chlorophenyl)-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea

1-(2-Chlorophenyl)-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea

Cat. No.: B12267178
M. Wt: 336.8 g/mol
InChI Key: DLRONIBAJACHED-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a benzothiophene moiety

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Benzothiophene Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiophene ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.

    Coupling Reaction: The final step involves coupling the benzothiophene moiety with the chlorophenyl group through a urea linkage, typically using reagents such as isocyanates or carbamates under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]urea: Lacks the benzothiophene moiety, which may result in different biological activities and chemical properties.

    1-(2-Chlorophenyl)-3-[(4-methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea: Contains a methoxy group instead of a hydroxyl group, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]urea

InChI

InChI=1S/C16H17ClN2O2S/c17-12-4-1-2-5-13(12)19-15(20)18-10-16(21)8-3-6-14-11(16)7-9-22-14/h1-2,4-5,7,9,21H,3,6,8,10H2,(H2,18,19,20)

InChI Key

DLRONIBAJACHED-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)NC3=CC=CC=C3Cl)O

Origin of Product

United States

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